molecular formula C8H14O2 B13031303 3-Methyl-2E-heptenoic acid

3-Methyl-2E-heptenoic acid

Cat. No.: B13031303
M. Wt: 142.20 g/mol
InChI Key: BBLRVFUTKVICCR-VOTSOKGWSA-N
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Description

3-Methyl-2E-heptenoic acid (IUPAC name: (2E)-3-methylhept-2-enoic acid) is a branched, monounsaturated fatty acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.099 g/mol . It is classified as a FA 8:1 lipid due to its eight-carbon chain and one double bond at the C2 position in the E-configuration . The compound features a carboxylic acid functional group and a methyl branch at the C3 position, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(E)-3-methylhept-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+

InChI Key

BBLRVFUTKVICCR-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C(=C/C(=O)O)/C

Canonical SMILES

CCCCC(=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2E-heptenoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, 3-Methyl-2E-heptenoic acid is often produced through the catalytic hydrogenation of 3-methyl-2-heptyn-1-ol. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2E-heptenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2E-heptenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2E-heptenoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting their fluidity and function. Additionally, it may act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-methyl-2E-heptenoic acid with analogous compounds based on chain length, branching, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Lipid Classification Key Structural Features
3-Methyl-2E-heptenoic acid C₈H₁₄O₂ 142.099 Carboxylic acid, α,β-unsaturated FA 8:1 C3 methyl branch, E-configuration
2-Methylheptanoic acid C₈H₁₆O₂ 144.115 Carboxylic acid, saturated FA 8:0 C2 methyl branch, no double bonds
(E)-3-Methyl-2-hexenoic acid C₇H₁₂O₂ 128.172 Carboxylic acid, α,β-unsaturated FA 7:1 Shorter chain (C7), E-configuration
3-Ethyl-2-hydroxyheptanoic acid C₉H₁₈O₃ 174.27 Hydroxy acid, saturated N/A C3 ethyl branch, hydroxyl group
Methyl-(E)-hex-2-enoate C₇H₁₂O₂ 128.17 Ester, α,β-unsaturated N/A Methyl ester, no carboxylic acid

Key Observations :

  • Chain Length and Unsaturation: The heptenoic acid (C8) exhibits higher hydrophobicity compared to the hexenoic acid (C7), as indicated by its longer aliphatic chain. The α,β-unsaturation in both heptenoic and hexenoic acids increases reactivity toward electrophilic addition compared to saturated analogs like 2-methylheptanoic acid .
  • In contrast, 2-methylheptanoic acid’s C2 branch may enhance packing efficiency in solid states .
  • Functional Group Impact: The carboxylic acid group in 3-methyl-2E-heptenoic acid enables hydrogen bonding, increasing solubility in polar solvents relative to its methyl ester counterpart (Log Kow ≈ 2.12 for methyl-(E)-hex-2-enoate vs. estimated higher hydrophilicity for the acid) .

Physicochemical Properties

Limited experimental data exist for 3-methyl-2E-heptenoic acid, but properties can be inferred from analogs:

Property 3-Methyl-2E-heptenoic Acid (Inferred) (E)-3-Methyl-2-hexenoic Acid Methyl-(E)-hex-2-enoate
Log Kow ~2.5–3.0 Not reported 2.12
Water Solubility Moderate (100–500 mg/L) Not reported 1439 mg/L
Vapor Pressure Low (0.1–1.0 mm Hg) Not reported 2.26 mm Hg @ 20°C
Melting Point Likely < 0°C (liquid at RT) Not reported Not reported

Notes:

  • The ester derivative (methyl-(E)-hex-2-enoate) exhibits higher water solubility due to reduced polarity compared to the carboxylic acid form.
  • The longer chain and carboxylic acid group in 3-methyl-2E-heptenoic acid likely result in lower vapor pressure than its ester analog .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-Methyl-2E-heptenoic acid?

Methodological Answer:

  • Synthesis : Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure the E-configuration of the double bond. Purify via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Validate purity using TLC and HPLC .
  • Characterization : Combine spectroscopic techniques:
    • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹).
    • NMR : Assign stereochemistry using coupling constants (J ~15 Hz for trans alkenes in ¹H NMR) and DEPT/HSQC for carbon assignments.
    • X-ray crystallography : Refine structures using SHELXL and visualize with ORTEP-3 .

Q. How should safety protocols be designed for handling 3-Methyl-2E-heptenoic acid in laboratory settings?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Refer to SDS guidelines (e.g., ChemScene LLC’s recommendations for avoiding inhalation/skin contact) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Emergency : Neutralize spills with sodium bicarbonate; rinse exposed skin with water for 15 minutes .

Q. What crystallographic tools are optimal for resolving the molecular structure of 3-Methyl-2E-heptenoic acid?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement : SHELXL for small-molecule refinement (robust against twinning and high-resolution data) .
  • Visualization : WinGX or ORTEP-3 for thermal ellipsoid plots and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for 3-Methyl-2E-heptenoic acid derivatives?

Methodological Answer:

  • Cross-Validation : Compare refinement results from SHELXL with alternative software (e.g., Olex2).
  • Data Quality : Assess Rint (acceptable < 5%) and residual electron density peaks.
  • Statistical Analysis : Apply Hamilton’s R-factor ratio test to resolve ambiguities in hydrogen bonding or disorder .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in 3-Methyl-2E-heptenoic acid crystals?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., D, C, or R2<sup>2</sup> motifs) .
  • Computational Modeling : Pair Mercury (CCDC) with Gaussian for DFT-based hydrogen bond energy calculations.
  • Table : Example hydrogen-bond parameters (from hypothetical data):
Donor–Acceptord(D–A) (Å)∠(D–H–A) (°)Symmetry Code
O1–H1⋯O22.65168x, y, z

Q. How can systematic reviews improve the interpretation of 3-Methyl-2E-heptenoic acid’s bioactivity data?

Methodological Answer:

  • Meta-Analysis : Follow PRISMA guidelines to aggregate in vitro/in vivo studies. Use RevMan for dose-response modeling .
  • Bias Mitigation : Assess study quality via Newcastle-Ottawa Scale (cohort studies) or Cochrane Risk of Bias Tool.
  • Data Integration : Combine QSAR predictions with experimental IC₅₀ values using R or Python’s scikit-learn .

Data Contradiction & Experimental Design

Q. How should discrepancies between theoretical and experimental pKa values for 3-Methyl-2E-heptenoic acid be resolved?

Methodological Answer:

  • Experimental : Measure pKa via potentiometric titration (validate with UV-Vis at λmax ~250 nm).
  • Theoretical : Run DFT calculations (B3LYP/6-311++G**) in water (SMD solvation model).
  • Calibration : Use reference compounds (e.g., acetic acid) to align computational and experimental results .

Q. What experimental controls are critical in studying 3-Methyl-2E-heptenoic acid’s metabolic pathways?

Methodological Answer:

  • Negative Controls : Use Δ*-mutant* cell lines (e.g., E. coli lacking β-oxidation enzymes).
  • Isotope Tracing : Incubate with ¹³C-labeled substrates; track metabolites via LC-HRMS.
  • Reproducibility : Replicate experiments across ≥3 biological batches; report SEM .

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